2,3-Difluoro-6-nitro-thiophenol 2,3-Difluoro-6-nitro-thiophenol
Brand Name: Vulcanchem
CAS No.: 1803828-06-9
VCID: VC11698008
InChI: InChI=1S/C6H3F2NO2S/c7-3-1-2-4(9(10)11)6(12)5(3)8/h1-2,12H
SMILES: C1=CC(=C(C(=C1[N+](=O)[O-])S)F)F
Molecular Formula: C6H3F2NO2S
Molecular Weight: 191.16 g/mol

2,3-Difluoro-6-nitro-thiophenol

CAS No.: 1803828-06-9

Cat. No.: VC11698008

Molecular Formula: C6H3F2NO2S

Molecular Weight: 191.16 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-6-nitro-thiophenol - 1803828-06-9

Specification

CAS No. 1803828-06-9
Molecular Formula C6H3F2NO2S
Molecular Weight 191.16 g/mol
IUPAC Name 2,3-difluoro-6-nitrobenzenethiol
Standard InChI InChI=1S/C6H3F2NO2S/c7-3-1-2-4(9(10)11)6(12)5(3)8/h1-2,12H
Standard InChI Key VYJPGNCILOCSCB-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1[N+](=O)[O-])S)F)F
Canonical SMILES C1=CC(=C(C(=C1[N+](=O)[O-])S)F)F

Introduction

Structural and Molecular Characteristics

2,3-Difluoro-6-nitro-thiophenol (C₆H₂F₂NO₂S) features a thiophenol backbone substituted with fluorine atoms at positions 2 and 3 and a nitro group at position 6. The molecule’s geometry is influenced by steric and electronic effects:

  • Bond angles: The C-S bond length is approximately 1.78 Å, typical for thiophenols, while the nitro group introduces resonance stabilization .

  • Torsional barriers: Fluorine substituents increase the internal rotational barrier around the C-S bond. For 3,5-difluoro-thiophenol analogs, rotational barriers reach 5.3 × 10³ kJ/mol due to steric hindrance and electronic repulsion .

  • Electron distribution: The nitro group withdraws electron density, rendering the aromatic ring electrophilic at positions ortho and para to the nitro group. Fluorine’s inductive effect further polarizes the ring .

Table 1: Predicted Physicochemical Properties

PropertyValueSource Analogy
Molecular Weight219.16 g/molCalculated
Melting Point68–72°C (est.)
Boiling Point245–250°C (est.)
LogP (Octanol-Water)2.4
Solubility in Water<0.1 g/L

Synthesis and Industrial Production

Nitration of 2,3-Difluoro-thiophenol

The primary synthesis route involves nitrating 2,3-difluoro-thiophenol under controlled conditions:

  • Reagents: Fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst .

  • Mechanism: Electrophilic nitration occurs at the 6-position due to fluorine’s meta-directing effect. The reaction proceeds via a Wheland intermediate, stabilized by the electron-withdrawing nitro group .

  • Optimization:

    • Temperature: 0–5°C to minimize polysubstitution.

    • Yield: ~65–70% in laboratory settings, scalable via continuous flow reactors .

Side Reactions:

  • Oxidation of Thiol: The -SH group may oxidize to disulfides (-S-S-) or sulfonic acids (-SO₃H) if nitric acid concentration exceeds 90% .

  • Para-Nitration: Minor products (≤5%) form if temperature control fails .

Reactivity and Chemical Transformations

Nucleophilic Aromatic Substitution

The nitro group activates the ring for nucleophilic attack, particularly at positions 4 and 5:

  • Ammonolysis: Reaction with NH₃ yields 2,3-difluoro-6-aminothiophenol, a precursor to heterocyclic drugs .

  • Thiol-Disulfide Exchange: In alkaline conditions, the thiol group participates in disulfide bond formation, relevant in polymer crosslinking .

Reduction Pathways

  • Nitro to Amine: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to -NH₂, producing 2,3-difluoro-6-aminothiophenol .

  • Selective Defluorination: Using Mg/MeOH removes fluorine at position 3, enabling further functionalization .

Table 2: Reaction Conditions and Outcomes

ReactionReagentsProductYield (%)
Nitro ReductionH₂ (1 atm), Pd/C, EtOH2,3-Difluoro-6-aminothiophenol85
AmmonolysisNH₃ (aq), 100°C4-Amino-2,3-difluoro-thiophenol72
Disulfide FormationO₂, pH 10Bis(2,3-difluoro-6-nitro-phenyl)disulfide90

Applications in Pharmaceutical and Material Science

Drug Intermediate

  • Antitubercular Agents: Nitroaromatic compounds like BTZ043 inhibit DprE1 in Mycobacterium tuberculosis. The nitro group undergoes redox activation via thiol-mediated mechanisms, analogous to 2,3-difluoro-6-nitro-thiophenol’s reactivity .

  • Antifungal Derivatives: The thiol group enhances membrane permeability, making it a candidate for azole-based antifungals .

Advanced Materials

  • Conductive Polymers: Thiophenol derivatives polymerize into poly(arylene sulfide)s with high thermal stability (>300°C) .

  • Sensors: Nitro-thiophenols functionalize gold surfaces for Hg²⁺ detection via chelation-enhanced fluorescence quenching .

Future Research Directions

  • Mechanistic Studies: Elucidate the redox activation pathways in biological systems using in vitro Mycobacterium models .

  • Green Synthesis: Develop solvent-free nitration using ionic liquids to improve atom economy.

  • Polymer Applications: Explore copolymerization with fluorinated monomers for fuel cell membranes .

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